molecular formula C22H19N3O3 B14997629 2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B14997629
M. Wt: 373.4 g/mol
InChI Key: VABXWEBRXQUSPU-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 2,3-dimethoxybenzamide moiety linked to a 2-phenylimidazo[1,2-A]pyridine structure. Benzamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the multicomponent condensation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines and benzamides, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual functionality as both an antioxidant and antibacterial agent sets it apart from other similar compounds .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2,3-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C22H19N3O3/c1-27-17-12-8-11-16(20(17)28-2)22(26)24-21-19(15-9-4-3-5-10-15)23-18-13-6-7-14-25(18)21/h3-14H,1-2H3,(H,24,26)

InChI Key

VABXWEBRXQUSPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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